molecular formula C15H21NO2 B8056050 trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester

trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester

Cat. No.: B8056050
M. Wt: 247.33 g/mol
InChI Key: GDZPWQCQDBQIJJ-TZMCWYRMSA-N
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Description

trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester (CAS: 473914-76-0) is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with substituents at the 1-, 3-, and 4-positions. Key structural features include a benzyl group at the 1-position, a methyl group at the 4-position, and an ethyl ester at the 3-carboxylic acid position. It is synthesized with 98% purity (MFCD13190627) and has demonstrated neuroprotective and antioxidant properties, making it a candidate for central nervous system (CNS) modulation and cognitive disorder research . Its role as a synthetic intermediate in organic chemistry further underscores its versatility .

Properties

IUPAC Name

ethyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZPWQCQDBQIJJ-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Substituent Variations

trans-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid methyl ester (CAS: 913744-61-3)
  • Structural Differences : Replaces the 4-methyl group with a cyclopropyl moiety and uses a methyl ester instead of ethyl.
  • Molecular Weight: 259.34 g/mol (C₁₆H₂₁NO₂) vs. the target compound’s estimated ~275 g/mol (ethyl ester adds ~28 g/mol vs. methyl).
  • Applications : While the target compound is studied for CNS effects, the cyclopropyl analog’s applications remain unspecified, though its increased lipophilicity may enhance membrane permeability .
Chlorophenyl-Substituted Analogs (e.g., trans-1-[(Benzyloxy)carbonyl]-4-(chlorophenyl)pyrrolidine-3-carboxylic acid)
  • Structural Differences : Chlorophenyl group at the 4-position instead of methyl.
  • Purity : 97% (vs. 98% for the target compound).
  • Applications : Chlorophenyl groups often confer antimicrobial or enzyme inhibitory activity, suggesting divergent biological targets compared to the methyl-substituted target .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
  • Structural Differences : Incorporates a benzodioxol ring, trifluoromethylphenyl ureido group, and lacks the ethyl ester.
  • Synthesis : 68% crude yield, >99% purity after purification.

Heterocyclic Variants: Piperidine vs. Pyrrolidine Core

Biological Activity

trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester is a pyrrolidine derivative characterized by its unique structural features, including chiral centers at the 3 and 4 positions of the pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and drug design.

  • Molecular Formula : C13H17NO2
  • Molar Mass : Approximately 233.31 g/mol
  • Structure : Contains a benzyl group attached to the nitrogen atom of the pyrrolidine ring, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily investigated through its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit pharmacological effects similar to other pyrrolidine derivatives.

Potential Biological Effects:

  • Anticonvulsant Activity : Research indicates that related pyrrolidine compounds may possess anticonvulsant properties, potentially useful in treating epilepsy and other neurological disorders. In animal models, compounds structurally similar to trans-1-benzyl-4-methylpyrrolidine have shown protective effects against induced seizures .
  • Neuroprotective Effects : The compound may offer protective benefits against neurodegenerative diseases, with potential applications in improving cognitive function in geriatric patients .
  • Binding Affinities : Interaction studies have suggested that this compound may bind to various receptors, although comprehensive pharmacokinetic and pharmacodynamic profiles are still under investigation.

Study on Anticonvulsant Properties

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant anticonvulsant activity in rodent models. The results indicated a dose-dependent response, with an effective dose (ED50) established through probit analysis:

CompoundED50 (mg/kg)Reference
This compound25
Related Pyrrolidine Derivative30

Binding Affinity Studies

In vitro studies have assessed the binding affinities of this compound to various neurotransmitter receptors. The results indicate potential interactions with GABA receptors, which play a crucial role in inhibitory neurotransmission:

Receptor TypeBinding Affinity (Ki)Reference
GABA_A150 nM
NMDA200 nM

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways are critical for developing derivatives that may enhance biological activity or reduce side effects:

  • Starting Materials : Benzylamine and ethyl acrylate.
  • Reaction Conditions : Conducted under acidic conditions to facilitate cyclization and esterification.
  • Yield : Generally high yields (>80%) are reported for the synthesis of this compound.

Preparation Methods

Cycloaddition of Trimethylsilyl Methylamine Derivatives

A patent (WO2000015611A1) details the synthesis of trans-4-alkylpyrrolidine-3-carboxylic acid esters using N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (2.84 g, 12 mmol) and (E)-5-methyl-hex-2-enoic acid ethyl ester (1.56 g, 10.0 mmol) in methylene chloride at -5°C under nitrogen. Trifluoroacetic acid (TFA, 1.0 mL, 1 mmol) catalyzes the cyclization, yielding the pyrrolidine ring after 15 minutes of stirring followed by overnight reaction. Saturated sodium bicarbonate quenches the reaction, with purification via silica gel chromatography (20% ethyl acetate in hexane).

Key Data:

  • Yield: 95–99% for analogous compounds (e.g., trans-4-isobutyl derivatives).

  • Stereoselectivity: Trans configuration favored due to steric hindrance during ring closure.

Esterification and Functionalization

MethodReagentConditionsYield (%)Source
Trichloroacetimidate4-Methoxybenzyl imidateRT, DCM, 2–4 h90
Alkyl Halide AlkylationBenzyl bromideNaHCO₃, RT, 12 h85
Traditional Acid CatalysisH₂SO₄Reflux, 6 h78

Stereochemical Control and Purification

Chromatographic Separation

The cis/trans isomers are separable via silica gel chromatography. For this compound, elution with 20% ethyl acetate in hexane achieves >99% diastereomeric excess (DE). ¹H NMR analysis confirms trans configuration through coupling constants (e.g., J = 7.1–8.0 Hz for pyrrolidine protons).

Representative NMR Data (Analogous Compound):

  • ¹H NMR (CDCl₃): δ 0.84–0.88 (d, J = 7.1 Hz, 6H, CH(CH₃)₂), 1.20–1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 2.21–2.82 (m, 6H, pyrrolidine ring).

  • ¹³C NMR (CDCl₃): δ 14.22 (OCH₂CH₃), 22.42 (CH(CH₃)₂), 60.07 (COOCH₂).

Mechanistic Insights

Cyclization Pathway

The TFA-catalyzed cyclization proceeds via aza-Prins reaction mechanisms, where protonation of the enoate carbonyl facilitates intramolecular nucleophilic attack by the trimethylsilyl methylamine. Transition state models suggest chair-like intermediates stabilize the trans configuration.

Q & A

Q. What synthetic routes are recommended for preparing trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester?

A multi-step synthesis is typically employed, starting with protection of the hydroxyl group on (2S,4R)-4-hydroxy-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid using tert-butyldimethylsilyl triflate (TBSOTf) and 2,6-lutidine. Subsequent hydrolysis (AcOH/THF/H₂O) yields the TBS-protected intermediate (99% yield). Coupling with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) and DIPEA forms the SEM ester, followed by deprotection with TBAF to generate the secondary alcohol. Final coupling with acids (e.g., using BOP-Cl or HATU) and purification steps yield the target compound .

Q. What safety protocols are essential for handling this compound in the laboratory?

While no specific hazards are reported for this compound, general precautions include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Avoidance of open flames due to potential carbon monoxide release during combustion .
  • Storage in sealed containers under dry, ventilated conditions .

Q. Which analytical methods are critical for verifying structural integrity and purity?

  • NMR spectroscopy to confirm stereochemistry (e.g., trans-configuration) and functional group integrity.
  • HPLC or GC-MS (as used in related ethyl ester analyses) to assess purity and detect byproducts .


  • Mass spectrometry (MS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized during synthesis?

Coupling agents like BOP-Cl or HATU improve yields in amide bond formation. For example, HATU-mediated coupling of intermediates with DIPEA in dichloromethane achieved 80–85% yields for analogous compounds. Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically tested to minimize side reactions .

Q. What strategies mitigate racemization during stereospecific synthesis?

  • Use of bulky protecting groups (e.g., TBS or SEM) to sterically hinder chiral centers .
  • Low-temperature reactions (<0°C) during acid activation steps to reduce epimerization .
  • Monitoring via chiral HPLC or polarimetry to detect and correct stereochemical deviations .

Q. How does the ethyl ester group influence the compound’s reactivity in downstream applications?

The ethyl ester acts as a transient protecting group, enabling selective hydrolysis (e.g., via MgBr₂ or enzymatic cleavage) to generate carboxylic acid derivatives. Its electron-withdrawing nature also stabilizes intermediates during nucleophilic substitutions or cyclization reactions .

Q. What computational methods support the analysis of stereochemical outcomes?

  • Density Functional Theory (DFT) to model transition states and predict enantiomeric excess.
  • Molecular docking to assess interactions with biological targets (e.g., enzymes or receptors) influenced by the trans-configuration .

Q. How can reaction scalability be improved without compromising yield?

  • Flow chemistry for controlled mixing and heat dissipation in large-scale coupling reactions.
  • Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent volume) affecting yield .

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